![molecular formula C7H12ClN B2982278 6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride CAS No. 2344684-99-5](/img/structure/B2982278.png)
6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[3.2.1]oct-3-ene hydrochloride is a chemical compound with the CAS Number: 2344684-99-5 . It has a molecular weight of 145.63 . The IUPAC name for this compound is (1S,5S)-6-azabicyclo[3.2.1]oct-3-ene hydrochloride .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of 6-Azabicyclo[3.2.1]oct-3-ene, has been a subject of research due to its presence in tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 6-Azabicyclo[3.2.1]oct-3-ene hydrochloride is 1S/C7H11N.ClH/c1-2-6-4-7(3-1)8-5-6;/h1,3,6-8H,2,4-5H2;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
6-Azabicyclo[3.2.1]oct-3-ene hydrochloride is a powder at room temperature . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
Host-Guest Complexation Studies
Derivatives of azoalkane, including structures similar to 6-Azabicyclo[3.2.1]oct-3-ene, have been utilized in host-guest complexation studies with beta-cyclodextrin. These studies assess substituent effects on the kinetics and thermodynamics of complexation, using various spectroscopic methods to derive binding constants and solution structures of the complexes. This research aids in understanding molecular recognition and could inform the design of novel drug delivery systems (Zhang et al., 2002).
Novel Synthesis of Multicyclic Semi-Alkaloids
Research on the synthesis of 1-Azabicyclo[3.3.0]oct-3-en-2-one derivatives through a cascade reaction showcases the development of novel multicyclic semi-alkaloids with antimicrobial activity. This illustrates the compound's role in facilitating the generation of new chemical entities that could lead to the discovery of new antimicrobials (Parhizkar et al., 2017).
Metal Complex Synthesis
6-Azabicyclo[3.2.1]oct-3-ene derivatives have been employed in the direct synthesis of metal complexes, such as those involving titanium and zirconium. These complexes are of interest for their potential applications in catalysis and materials science, highlighting the structural versatility and reactivity of the bicyclic framework (Tamm et al., 2007).
Asymmetric Synthesis
The compound has been involved in asymmetric synthesis processes, for instance, in the preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones via asymmetric 1,3-dipolar cycloaddition. This application is significant for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for their improved efficacy and safety profiles (Curtis et al., 2006).
Kinetic and Thermodynamic Investigations
Studies on the fluorescence quenching of azoalkanes related to 6-Azabicyclo[3.2.1]oct-3-ene reveal insights into the effects of bridgehead substitution on molecular interactions with solvents and antioxidants. These findings contribute to the broader understanding of fluorescence-based sensors and their application in detecting and quantifying biological and chemical substances (Meyer et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to 6-Azabicyclo[321]oct-3-ene, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
It is known that tropane alkaloids, which share a similar structure, can affect various biological pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Azabicyclo[3.2.1]oct-3-ene Hydrochloride . .
Propiedades
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-7(3-1)8-5-6;/h1,3,6-8H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHCQFRGZMEKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2982196.png)
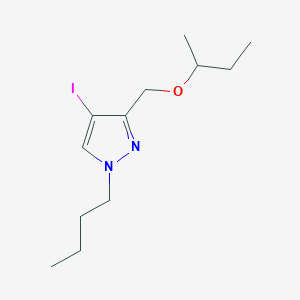
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)




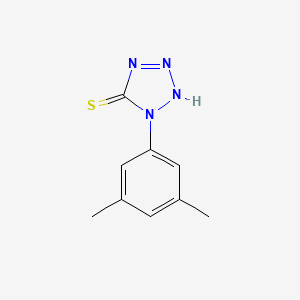
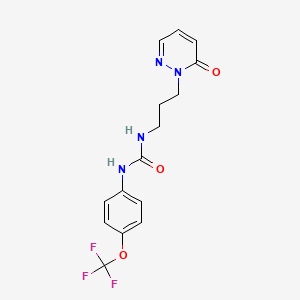
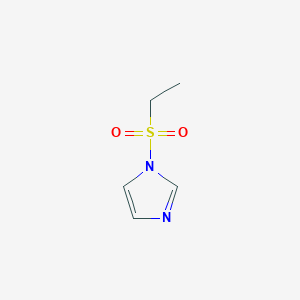
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
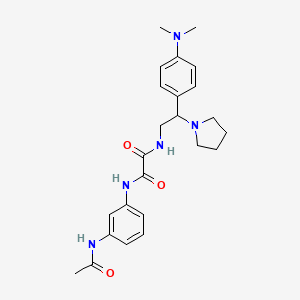
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
